molecular formula C5H12BF3KN B1455240 Potassium [(diethylamino)methyl]trifluoroborate CAS No. 936329-95-2

Potassium [(diethylamino)methyl]trifluoroborate

Cat. No. B1455240
M. Wt: 193.06 g/mol
InChI Key: XFGVBBZAWCUUAZ-UHFFFAOYSA-N
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Description

Potassium [(diethylamino)methyl]trifluoroborate is a chemical compound with the CAS Number: 936329-95-2. It has a molecular weight of 193.06 and its IUPAC name is potassium (diethylamino)methylborate . It is a solid substance that should be stored in an inert atmosphere, under -20°C .


Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Molecular Structure Analysis

The InChI code for Potassium [(diethylamino)methyl]trifluoroborate is 1S/C5H12BF3N.K/c1-3-10(4-2)5-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

Potassium trifluoroborates have been incorporated into a number of diverse applications. They are used as precursors for difluoroboranes, intermediates for synthetic pathways, precursors for ionic liquids, and as reagents for metal-catalysed cross-coupling reactions .


Physical And Chemical Properties Analysis

Potassium [(diethylamino)methyl]trifluoroborate is a solid substance that should be stored in an inert atmosphere, under -20°C .

Scientific Research Applications

Petasis Borono-Mannich Multicomponent Reaction

  • Application Summary: Potassium [(diethylamino)methyl]trifluoroborate is used in the Petasis borono-Mannich multicomponent reaction. This reaction is a method for the synthesis of α-amino esters .
  • Methods of Application: The reaction uses ®-BINOL-derived catalysts with stable heteroaryl and alkenyl trifluoroborate salts under mild conditions . The use of trifluoroborate salts is preferred to boronic acids or boronate esters from a practical standpoint for ease of use and long-term stability .
  • Results/Outcomes: The reaction results in the synthesis of optically active α-amino esters .

Suzuki–Miyaura-type Reactions

  • Application Summary: Potassium trifluoroborate salts, including Potassium [(diethylamino)methyl]trifluoroborate, have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
  • Methods of Application: The specific methods of application in Suzuki–Miyaura-type reactions can vary, but these reactions typically involve a palladium-catalyzed cross-coupling of the boron compound with an aryl or vinyl halide .
  • Results/Outcomes: The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Epoxidation of C=C bonds

  • Application Summary: Potassium trifluoroborates, including Potassium [(diethylamino)methyl]trifluoroborate, are used in the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates .
  • Methods of Application: The specific methods of application can vary, but the process involves the reaction of the trifluoroborate with an oxidizing agent .
  • Results/Outcomes: The reaction proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

C–C Bond Forming Reactions

  • Application Summary: Trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions .
  • Methods of Application: The specific methods of application can vary, but these reactions typically involve a palladium-catalyzed cross-coupling of the boron compound with an aryl or vinyl halide .
  • Results/Outcomes: The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Synthesis of Organoboron Compounds

  • Application Summary: Potassium [(diethylamino)methyl]trifluoroborate is used in the synthesis of organoboron compounds .
  • Methods of Application: The specific methods of application can vary, but typically involve the reaction of the trifluoroborate with other reagents under controlled conditions .
  • Results/Outcomes: The outcome of these reactions is the formation of new organoboron compounds, which are useful in a variety of chemical reactions .

Cross-Coupling Reactions

  • Application Summary: Trifluoroborates, including Potassium [(diethylamino)methyl]trifluoroborate, are used as reagents in a vast array of C–C bond forming reactions .
  • Methods of Application: The specific methods of application can vary, but these reactions typically involve a palladium-catalyzed cross-coupling of the boron compound with an aryl or vinyl halide .
  • Results/Outcomes: The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .

Safety And Hazards

The safety information for Potassium [(diethylamino)methyl]trifluoroborate includes the following hazard statements: H302-H315-H319-H335. The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Future Directions

Potassium trifluoroborates, including Potassium [(diethylamino)methyl]trifluoroborate, are becoming increasingly important and widely used class of reagents. Their superior stability and ease of handling make them attractive for many varied retrosynthetic pathways .

properties

IUPAC Name

potassium;diethylaminomethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BF3N.K/c1-3-10(4-2)5-6(7,8)9;/h3-5H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGVBBZAWCUUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN(CC)CC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678460
Record name Potassium [(diethylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium [(diethylamino)methyl]trifluoroborate

CAS RN

936329-95-2
Record name Borate(1-), [(diethylamino)methyl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936329-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [(diethylamino)methyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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